Deflazacort-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

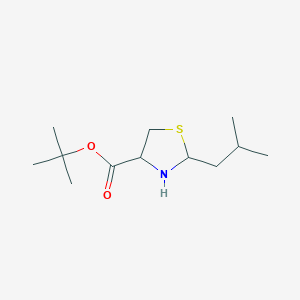

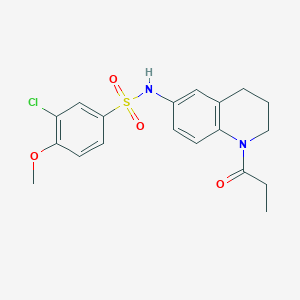

Deflazacort is a synthetic corticosteroid used to treat Duchenne muscular dystrophy (DMD) . DMD is a rare, inherited muscle disease that occurs usually in children and young adults and is caused by an absence of a protein called dystrophin, which helps keep muscle cells intact . Deflazacort increases the level of glucocorticoid in the body and works by decreasing the formation of substances that cause inflammation and suppresses immunity to stop self-damage to the body by the immune system .

Synthesis Analysis

The synthesis of Deflazacort involves the reaction of dichloromethane, acetic anhydride, and concentrated sulfuric acid in a reaction bulb. The mixture is cooled to -5°C, and compound 1 is added. The material temperature is controlled at 0 ± 2°C, and the reaction is allowed to proceed for 2 hours. The reaction mixture is then neutralized with a 10% sodium hydroxide solution, and the organic layer is separated, concentrated, and crystallized with methanol .Molecular Structure Analysis

Deflazacort is characterized by the insertion of a methyl-oxazoline ring in the chemical structure of prednisolone 21-acetate . The molecular weight of Deflazacort is 441.524, and its chemical formula is C25H31NO6 .Chemical Reactions Analysis

Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body .Physical And Chemical Properties Analysis

Deflazacort is a synthetic corticosteroid characterized by a favourable pharmacokinetic profile, peculiar pharmacodynamic properties, and a good safety profile . It has a chemical structure characterized by the insertion of a methyl-oxazoline ring .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Efficacy

Deflazacort, an oxazoline derivative of prednisolone, demonstrates notable anti-inflammatory and immunosuppressive activity. It has shown effectiveness in conditions like rheumatoid arthritis, juvenile chronic arthritis, nephrotic syndrome, Duchenne dystrophy, systemic lupus erythematosus, uveitis, and transplantation. Importantly, deflazacort tends to have a lower incidence of adverse events compared to other corticosteroids like prednisone and methylprednisolone, particularly with regards to gastrointestinal symptoms, metabolic and nutritional disorders, and central and peripheral nervous system disturbances (Markham & Bryson, 1995).

Use in Duchenne Muscular Dystrophy

Deflazacort has been trialed in Duchenne muscular dystrophy (DMD) patients, showing significant improvement in muscle strength. Despite some side effects like cushingoid appearance and increased appetite, its impact on body weight was manageable. Further research is necessary for understanding long-term effects and mechanisms of improvement in DMD with deflazacort (Mesa et al., 1991).

Immunological Effects

Deflazacort demonstrates strong immunosuppressive activity, with fewer adverse effects on glucose and calcium metabolism. This makes it a potential treatment for autoimmune disorders, especially those involving the central nervous system or metabolic issues. However, its immunosuppressive potency may increase the risk of opportunistic infections, necessitating further pharmacologic studies to establish its appropriate bioequivalence ratio in humans (González-Pérez et al., 2007).

Comparative Efficacy and Safety

Comparative studies of deflazacort versus prednisone for DMD suggest that deflazacort is effective in preserving muscle strength with less weight gain than prednisone. While both treatments improved muscle strength, deflazacort had a more favorable profile regarding weight gain and certain adverse events like Cushingoid appearance, erythema, and hirsutism (Griggs et al., 2016).

Impact on Bone Health and Growth

Deflazacort has been studied for its effects on bone health and growth, particularly in children with conditions requiring long-term corticosteroid therapy. It appears to have less impact on growth rate in children and may be associated with less serious metabolic sequelae than other corticosteroids (Graninger et al., 1991).

Treatment of Other Conditions

Deflazacort has also been explored for treating conditions like cystoid macular edema in Retinitis Pigmentosa, demonstrating some efficacy in improving near visual acuities and perimetric data (Giusti et al., 2002).

Mécanisme D'action

Safety and Hazards

Deflazacort should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Propriétés

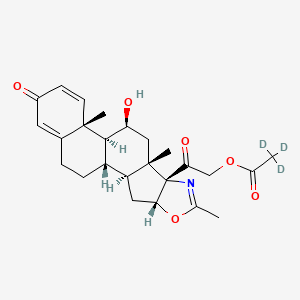

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] 2,2,2-trideuterioacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1/i2D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBHSPRKOSMHSIF-YJDMYKBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)OC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deflazacort-d3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2439333.png)

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)

![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2439337.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2439343.png)

![2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-phenylcarbamate](/img/structure/B2439344.png)

![(4BR,9AS,10AS)-9A-Methyl-7,8,9,9A,10A,11-hexahydroindeno[1',2':4,5]oxazolo[3,2-A]pyridin-6(4BH)-one](/img/structure/B2439347.png)

![2-(2-Bicyclo[2.2.2]octanyl)ethanol](/img/structure/B2439349.png)

![Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2439350.png)